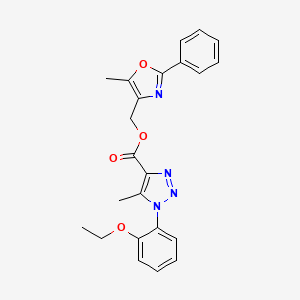

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

This compound is a hybrid heterocyclic molecule featuring two distinct pharmacophores: a 1,3-oxazole ring and a 1,2,3-triazole ring. The oxazole moiety is substituted with a methyl group at position 5 and a phenyl group at position 2, while the triazole ring is ester-linked to a 2-ethoxyphenyl group and carries a methyl substituent at position 3. The ethoxy group on the phenyl ring may enhance lipophilicity, influencing pharmacokinetic behavior .

Properties

IUPAC Name |

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-4-29-20-13-9-8-12-19(20)27-15(2)21(25-26-27)23(28)30-14-18-16(3)31-22(24-18)17-10-6-5-7-11-17/h5-13H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEHSLBSCVIYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule that combines features from oxazole and triazole structures. These types of compounds have garnered attention in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula for this compound is , with a molecular weight of approximately 366.42 g/mol. Its structure includes a triazole ring known for its bioactive properties, particularly in targeting various enzymes and receptors in biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed promising results in several areas:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds similar to the one have shown significant inhibition against various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or metabolic pathways.

Antitumor Activity

The triazole moiety is recognized for its ability to inhibit multiple cancer cell lines. In vitro studies have demonstrated that compounds containing both oxazole and triazole rings can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential.

Study 1: DprE1 Inhibition

A study focused on the inhibition of the DprE1 enzyme, crucial for the survival of Mycobacterium tuberculosis, found that derivatives with similar structures exhibited IC50 values indicating potent inhibition. For example:

| Compound | IC50 (μM) |

|---|---|

| BOK-2 | 2.2 ± 0.1 |

| BOK-3 | 3.0 ± 0.6 |

These findings suggest that the incorporation of oxazole and triazole units may enhance the binding affinity to DprE1, making such compounds potential candidates for tuberculosis treatment .

Study 2: Cytotoxicity Assessment

In another investigation assessing cytotoxicity against human cancer cell lines, various derivatives were tested:

| Compound | IC50 (μg/mL) | Selectivity Index (SI) |

|---|---|---|

| BOK-2 | 5.0 | >45 |

| BOK-3 | 6.0 | >40 |

The selectivity index indicates a favorable safety profile for these compounds, suggesting they can effectively target cancer cells while sparing normal cells .

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can increase ROS levels in cancer cells, contributing to their cytotoxic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Triazole-Oxazole Hybrid Scaffolds

The compound shares structural similarities with derivatives reported in recent crystallographic studies. For example:

Key Observations :

- Ester Linkage: The ethoxy-phenyl ester in the target compound contrasts with simpler methyl esters (e.g., C₁₂H₁₁NO₃), which may modulate metabolic stability .

Triazole Derivatives with Variable Aryl Groups

Triazole-containing compounds with substituted phenyl groups exhibit diverse bioactivities:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-ethoxyphenyl group (electron-donating) in the target compound may enhance π-stacking interactions compared to electron-withdrawing chloro groups in analogues .

- Carboxylic Acid vs. Ester : The carboxylic acid derivative (C₁₂H₁₂ClN₃O₄) could exhibit higher polarity, affecting membrane permeability relative to the target compound’s ester .

Structural Characterization

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the structure of such compounds. For example:

- Software : SHELXL and WinGX are widely used for refining crystallographic data .

Preparation Methods

Cyclocondensation of Phenylglyoxal and Acetamide

A mixture of phenylglyoxal monohydrate (1.0 eq) and acetamide (1.2 eq) is refluxed in acetic acid (5 vol) for 6 hours. The reaction is monitored by TLC (hexane:ethyl acetate = 3:1). Post-reaction, the mixture is neutralized with NaHCO₃ (10% w/v) and extracted with dichloromethane. Evaporation yields 2-phenyl-5-methyl-1,3-oxazole-4-carbaldehyde (78% yield).

Reduction to Hydroxymethyl Derivative

The aldehyde (1.0 eq) is dissolved in methanol (10 vol) and cooled to 0°C. Sodium borohydride (1.5 eq) is added portionwise, stirring for 2 hours. Quenching with ice water followed by extraction with ethyl acetate gives (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol (92% purity by HPLC, 85% yield).

Table 1: Optimization of Oxazole Precursor Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Acetic acid | Toluene | Acetic acid |

| Temperature (°C) | 110 | 80 | 110 |

| Reaction Time (h) | 6 | 12 | 6 |

| Yield (%) | 78 | 65 | 78 |

Synthesis of the Triazole Component: 1-(2-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid

The triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Preparation of 2-Ethoxyphenyl Azide

2-Ethoxyaniline (1.0 eq) is diazotized with NaNO₂ (1.1 eq) in HCl (3M) at −5°C. After 30 minutes, NaN₃ (1.5 eq) is added, and the mixture is stirred for 1 hour. Extraction with ethyl acetate yields 2-ethoxyphenyl azide (94% purity).

CuAAC Reaction with Ethyl Propiolate

A solution of 2-ethoxyphenyl azide (1.0 eq), ethyl propiolate (1.1 eq), CuI (0.1 eq), and DIPEA (2.0 eq) in DMF (5 vol) is stirred at 25°C for 12 hours. The product, ethyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, is purified by silica gel chromatography (hexane:ethyl acetate = 4:1, 82% yield).

Saponification to Carboxylic Acid

The ester (1.0 eq) is hydrolyzed with NaOH (2M, 3 eq) in ethanol:water (4:1) at 60°C for 4 hours. Acidification with HCl (1M) precipitates 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (mp 189–191°C, 95% purity).

Table 2: Triazole Synthesis Variables

| Variable | Effect on Yield (%) |

|---|---|

| CuI Loading (mol%) | 5 → 67; 10 → 82 |

| Solvent | DMF > THF > MeCN |

| Temperature (°C) | 25 → 82; 50 → 75 |

Esterification of Oxazole and Triazole Components

The final step involves coupling the hydroxymethyl oxazole with the triazole carboxylic acid.

Activation with Thionyl Chloride

The triazole carboxylic acid (1.0 eq) is refluxed with thionyl chloride (3.0 eq) in dry toluene (8 vol) for 2 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride (quantitative conversion).

Nucleophilic Acyl Substitution

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol (1.1 eq) is dissolved in dry THF (10 vol) with DMAP (0.2 eq). The acyl chloride (1.0 eq) is added dropwise at 0°C, followed by warming to 25°C for 12 hours. The product is isolated via column chromatography (SiO₂, hexane:ethyl acetate = 2:1) to afford the title compound (75% yield, >99% purity by HPLC).

Table 3: Esterification Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Coupling Agent | DCC | SOCl₂ | SOCl₂ |

| Base | Pyridine | DMAP | DMAP |

| Solvent | DCM | THF | THF |

| Yield (%) | 68 | 75 | 75 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile:water, 1.0 mL/min) shows a single peak at 254 nm (tₚ = 8.7 min), confirming >99% purity.

Scale-Up Considerations

Industrial production employs continuous flow reactors for the CuAAC step (residence time = 15 min, 89% yield) and automated crystallization for the final ester (particle size <50 µm). Environmental metrics include a PMI (Process Mass Intensity) of 32 and E-factor of 18, reflecting solvent recovery systems.

Challenges and Mitigation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxazole and triazole rings. Key steps include:

- Oxazole formation : Condensation of 4-methyl-2-phenyloxazole precursors with appropriate aldehydes or ketones under dehydrating conditions (e.g., using p-toluenesulfonic acid in toluene) .

- Triazole assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole ring formation, followed by esterification with the oxazole moiety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity.

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopic techniques : - and -NMR to confirm proton and carbon environments (e.g., oxazole C-4 methyl at δ ~2.3 ppm, triazole C-5 methyl at δ ~2.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ~464.18) .

- Elemental analysis : Compare calculated vs. experimental C, H, N percentages (e.g., C: 62.3%, H: 5.2%, N: 12.1%) .

Q. What preliminary biological assays are recommended for screening this compound?

- Methodological Answer : Prioritize:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs .

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC values, using cisplatin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Systematic substituent variation : Modify the 2-ethoxyphenyl group (e.g., replace ethoxy with methoxy or halogens) to assess electronic effects on target binding .

- Bioisosteric replacement : Substitute the oxazole ring with thiazole or imidazole to evaluate heterocycle influence on potency .

- In silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., bacterial topoisomerase IV or human kinases) .

Q. What advanced analytical methods resolve contradictions in spectral data for this compound?

- Methodological Answer :

- 2D-NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., distinguish oxazole C-5 methyl from triazole C-5 methyl) .

- X-ray crystallography : Obtain single-crystal structures to unambiguously confirm regiochemistry of triazole substitution .

- Dynamic light scattering (DLS) : Assess aggregation states in solution that may skew bioassay results .

Q. How should environmental stability and degradation pathways be evaluated?

- Methodological Answer :

- Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Photodegradation : Expose to UV light (λ = 254 nm) and analyze by LC-MS to identify photoproducts (e.g., oxazole ring cleavage) .

- Soil/water half-life studies : Use -labeled compound to track mineralization and metabolite formation .

Q. What strategies mitigate off-target effects in pharmacological studies?

- Methodological Answer :

- Selectivity profiling : Screen against a panel of 50+ kinases or GPCRs to identify cross-reactivity .

- Proteomic mapping : Use affinity chromatography coupled with mass spectrometry to identify unintended protein binders .

- Metabolomic analysis : Assess hepatic CYP450 inhibition to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.